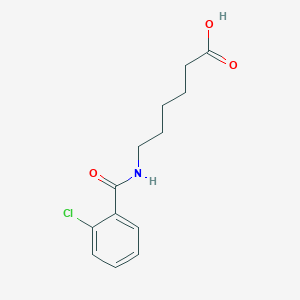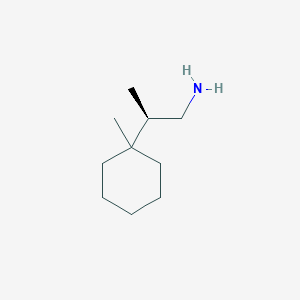![molecular formula C26H28N6O3 B3016896 2-(4-乙基苯基)-5-(2-(4-(4-甲氧基苯基)哌嗪-1-基)-2-氧代乙基)吡唑并[1,5-d][1,2,4]三嗪-4(5H)-酮 CAS No. 1291856-45-5](/img/no-structure.png)
2-(4-乙基苯基)-5-(2-(4-(4-甲氧基苯基)哌嗪-1-基)-2-氧代乙基)吡唑并[1,5-d][1,2,4]三嗪-4(5H)-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "2-(4-ethylphenyl)-5-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one" is a complex molecule that likely exhibits a range of interesting chemical and physical properties due to its structural features. It contains several pharmacophore elements such as a pyrazolo[1,5-d][1,2,4]triazine core, a piperazine ring, and methoxyphenyl and ethylphenyl substituents. These features suggest potential biological activity, which could be explored in various medicinal chemistry applications.
Synthesis Analysis
The synthesis of related s-triazine derivatives has been reported, where compounds with pyrazole, piperidine, and aniline moieties were synthesized and characterized . The synthesis involved the use of X-ray crystallography, Hirshfeld, and DFT calculations to analyze the molecular structure and intermolecular interactions. Although the exact synthesis of the compound is not detailed, similar methodologies could be applied to synthesize and analyze it.
Molecular Structure Analysis
Molecular structure investigations of related compounds have been carried out using X-ray crystallography and computational methods . For instance, the crystal structure studies and Hirshfeld surface analysis of novel piperazine derivatives revealed the nature of intermolecular contacts and the contribution of hydrogen bonding to crystal packing . These techniques could be used to analyze the molecular structure of the compound , providing insights into its conformation and stability.
Chemical Reactions Analysis
The compound's structure suggests it could participate in various chemical reactions. The presence of a piperazine ring, which is known to be a versatile moiety in chemical synthesis, could undergo nucleophilic substitution reactions or be involved in the formation of metal complexes . The pyrazolo[1,5-d][1,2,4]triazine core could also be reactive towards electrophiles or nucleophiles, depending on the substitution pattern and the electronic nature of the ring system.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been studied, revealing insights into their polarity, electronic properties, and NMR chemical shifts . For example, the dipole moments of similar s-triazine derivatives were calculated, indicating their polar nature . The compound could be expected to have similar properties, with its physical characteristics such as solubility, melting point, and stability being influenced by its molecular structure. The presence of the methoxy group could increase the electron density on the aromatic ring, affecting its reactivity and physical properties.
科学研究应用
抗菌活性
已合成并评估了具有三唑衍生物的化合物(包括与指定化学结构相似的化合物)的抗菌活性。Bektaş 等人 (2010) 合成了新型 1,2,4-三唑衍生物,并筛选了它们的抗菌活性,发现一些对测试微生物具有良好或中等活性 (Bektaş、Karaali、Sahin、Demirbaş、Karaoglu 和 Demirbas,2010)。
药理活性
Mahmoud、El‐Bordany 和 Elsayed (2017) 报告了具有预期化学和药理活性的吡唑并[4,3-d]嘧啶的合成。对这些化合物进行了抗氧化和抗癌活性评估,突出了此类结构在药物发现中的潜力 (Mahmoud、El‐Bordany 和 Elsayed,2017)。
分子结构研究
Shawish 等人 (2021) 研究了包含吡唑、哌啶和苯胺部分的 s-三嗪衍生物的分子结构。该研究结合了 X 射线晶体学与 Hirshfeld 和 DFT 计算,以分析分子间相互作用并预测电子性质,展示了对这类化合物进行结构分析的深度 (Shawish、Soliman、Haukka、Dalbahi、Barakat 和 El‐Faham,2021)。
抗惊厥剂分析
Severina 等人 (2021) 开发并验证了一种 HPLC 方法,用于测定新型抗惊厥剂中的相关物质,突出了分析方法在新药开发和质量控制中的重要性。这项研究指出了此类化学结构在治疗剂开发中的更广泛应用 (Severina、Gubar、Bezruk、Materiienko、Ivanauskas、Bunyatyan、Kovalenko、Scupa 和 Georgiyants,2021)。
抗真菌和抗菌活性
Sharma 等人 (2017) 合成了含吡唑的 s-三嗪衍生物,并针对多种微生物进行了测试,证明了它们在开发新的抗菌剂方面的潜力 (Sharma、Ghabbour、Khan、Torre、Albericio 和 El‐Faham,2017)。
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-(4-ethylphenyl)-5-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one' involves the synthesis of two key intermediates, which are then coupled together to form the final product. The first intermediate is 2-(4-ethylphenyl)-5-(2-bromoacetyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one, which is synthesized from 2-(4-ethylphenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one. The second intermediate is 2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl bromide, which is synthesized from 4-(4-methoxyphenyl)piperazine and bromoacetic acid. The two intermediates are then coupled together using a palladium-catalyzed cross-coupling reaction to form the final product.", "Starting Materials": [ "2-(4-ethylphenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one", "4-(4-methoxyphenyl)piperazine", "bromoacetic acid", "triethylamine", "phosphorus tribromide", "palladium acetate", "copper(II) acetate", "2-bromoacetyl chloride", "potassium carbonate", "N,N-dimethylformamide", "acetonitrile", "ethanol" ], "Reaction": [ "Synthesis of 2-(4-ethylphenyl)-5-(2-bromoacetyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one:", "Step 1: Dissolve 2-(4-ethylphenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one (1.0 g, 4.2 mmol) and triethylamine (1.2 mL, 8.4 mmol) in acetonitrile (20 mL) and cool the solution to 0°C.", "Step 2: Add phosphorus tribromide (1.2 mL, 12.6 mmol) dropwise to the solution and stir the reaction mixture at 0°C for 1 hour.", "Step 3: Quench the reaction by adding ice-cold water (20 mL) and extract the product with ethyl acetate (3 x 20 mL).", "Step 4: Dry the organic layer over anhydrous sodium sulfate and concentrate the solution under reduced pressure to obtain a yellow solid (1.2 g, 95%).", "Synthesis of 2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl bromide:", "Step 1: Dissolve 4-(4-methoxyphenyl)piperazine (1.0 g, 4.2 mmol) and potassium carbonate (1.5 g, 10.8 mmol) in N,N-dimethylformamide (20 mL) and stir the solution at room temperature for 30 minutes.", "Step 2: Add bromoacetic acid (1.2 g, 8.4 mmol) to the reaction mixture and stir the solution at 80°C for 4 hours.", "Step 3: Cool the reaction mixture to room temperature and add ice-cold water (20 mL) to the solution.", "Step 4: Extract the product with ethyl acetate (3 x 20 mL) and dry the organic layer over anhydrous sodium sulfate.", "Step 5: Concentrate the solution under reduced pressure to obtain a yellow solid (1.4 g, 92%).", "Coupling of the two intermediates:", "Step 1: Dissolve 2-(4-ethylphenyl)-5-(2-bromoacetyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one (0.5 g, 1.5 mmol), 2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl bromide (0.6 g, 1.8 mmol), palladium acetate (0.05 g, 0.2 mmol), and copper(II) acetate (0.1 g, 0.4 mmol) in ethanol (10 mL) and stir the solution at 80°C for 12 hours.", "Step 2: Cool the reaction mixture to room temperature and filter the solution through a pad of celite.", "Step 3: Concentrate the filtrate under reduced pressure and purify the product by column chromatography to obtain a white solid (0.6 g, 70%)." ] } | |
CAS 编号 |
1291856-45-5 |
产品名称 |
2-(4-ethylphenyl)-5-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one |
分子式 |
C26H28N6O3 |
分子量 |
472.549 |
IUPAC 名称 |
2-(4-ethylphenyl)-5-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]pyrazolo[1,5-d][1,2,4]triazin-4-one |
InChI |
InChI=1S/C26H28N6O3/c1-3-19-4-6-20(7-5-19)23-16-24-26(34)31(27-18-32(24)28-23)17-25(33)30-14-12-29(13-15-30)21-8-10-22(35-2)11-9-21/h4-11,16,18H,3,12-15,17H2,1-2H3 |
InChI 键 |
UTBCHGXRXUNZMX-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)C2=NN3C=NN(C(=O)C3=C2)CC(=O)N4CCN(CC4)C5=CC=C(C=C5)OC |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



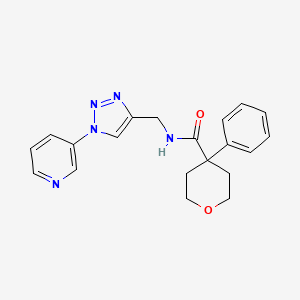
![2-(methylthio)-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)nicotinamide](/img/structure/B3016817.png)
![2-(allylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B3016818.png)
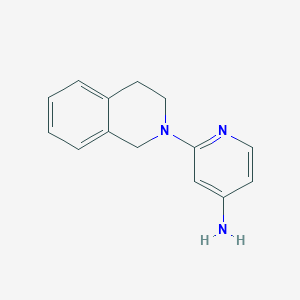


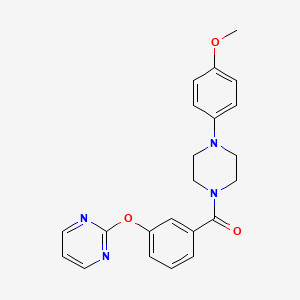
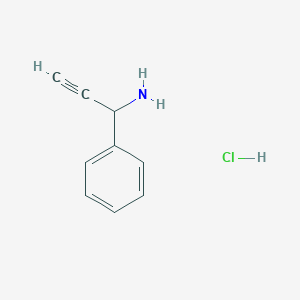
![1-(3-morpholinopropyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B3016828.png)
![3-(4-chlorophenyl)-5-(2-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B3016829.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B3016832.png)
